![molecular formula C19H19FN2O3 B5521232 1-(2-fluorobenzoyl)-4-(phenoxyacetyl)piperazine](/img/structure/B5521232.png)
1-(2-fluorobenzoyl)-4-(phenoxyacetyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(2-fluorobenzoyl)-4-(phenoxyacetyl)piperazine involves various chemical reactions, including condensation reactions between carbamimide and 3-fluorobenzoic acid in the presence of specific catalysts under basic conditions. Such processes are characterized by the formation of complex structures through the introduction of fluoro and piperazine moieties, indicating a multifaceted synthetic route that may be applicable to the synthesis of 1-(2-fluorobenzoyl)-4-(phenoxyacetyl)piperazine (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 1-(2-fluorobenzoyl)-4-(phenoxyacetyl)piperazine reveals distinct conformations and intermolecular interactions. For instance, related compounds exhibit molecular conformations that result in different types of intermolecular interactions, such as hydrogen bonds and π–π stacking interactions, which contribute to the formation of three-dimensional architectures (Mahesha et al., 2019).
Chemical Reactions and Properties
The chemical reactions involving 1-(2-fluorobenzoyl)-4-(phenoxyacetyl)piperazine derivatives are characterized by their interaction with various reagents and conditions leading to the formation of novel compounds. These reactions often involve nucleophilic substitution, reductive amination, and amide hydrolysis, which are crucial for the synthesis of piperazine derivatives with specific functional groups (Fang-wei, 2013).
Physical Properties Analysis
The physical properties of 1-(2-fluorobenzoyl)-4-(phenoxyacetyl)piperazine and related compounds can be inferred from their crystalline structure, solubility, and melting points. X-ray diffraction studies provide insights into the monoclinic crystal system and specific unit cell parameters, indicating the solid-state structure of these compounds (Özbey et al., 1998).
Chemical Properties Analysis
The chemical properties of 1-(2-fluorobenzoyl)-4-(phenoxyacetyl)piperazine derivatives include their reactivity, stability, and functional group behavior. These properties are crucial for understanding the compound's potential interactions and reactions in various chemical environments. The presence of fluorobenzoyl and piperazine moieties significantly influences these properties, leading to unique reactivity patterns and potential for further chemical modification (Faizi et al., 2016).
Scientific Research Applications
Synthesis and Characterization
Research into the synthesis and characterization of related compounds provides insights into methods that could potentially apply to 1-(2-fluorobenzoyl)-4-(phenoxyacetyl)piperazine. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involves condensation reactions under basic conditions, characterized by spectroscopic evidence and X-ray crystallography, indicating the potential for similar synthetic pathways and characterization techniques for 1-(2-fluorobenzoyl)-4-(phenoxyacetyl)piperazine (Sanjeevarayappa et al., 2015).
Molecular Docking and Biological Activity
The binding of Hoechst 33258 to the minor groove of B-DNA, involving a molecule with a piperazine ring, underscores the significance of molecular docking studies in understanding the interactions between small molecules and biological targets. This research highlights the potential of piperazine-containing compounds for specific DNA interactions, which could be relevant for 1-(2-fluorobenzoyl)-4-(phenoxyacetyl)piperazine in exploring its biological applications (Pjura et al., 1987).
Antimicrobial and Antibacterial Evaluation
Studies on the synthesis and evaluation of new analogs of fluoroquinolones annulated with 6-substituted-2-aminobenzothiazoles demonstrate the antimicrobial potential of fluoroquinolone derivatives with substituted piperazine rings. Such research suggests that compounds structurally related to 1-(2-fluorobenzoyl)-4-(phenoxyacetyl)piperazine could possess significant antibacterial activity, warranting further exploration in this direction (Sharma et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-17-9-5-4-8-16(17)19(24)22-12-10-21(11-13-22)18(23)14-25-15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJDQIGMUSPIKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49725561 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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